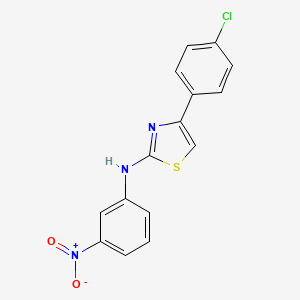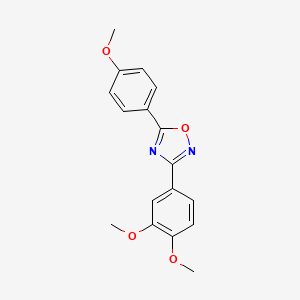![molecular formula C17H12N4 B5832604 (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile, also known as MIQ, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile's anti-cancer properties are thought to be due to its ability to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C (Li et al., 2017). These enzymes play a role in cancer cell growth and survival, and inhibiting their activity can lead to cancer cell death.
Biochemical and Physiological Effects:
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has been found to have low toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment (Zhang et al., 2018). However, more research is needed to fully understand the biochemical and physiological effects of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is its potential to sensitize cancer cells to chemotherapy drugs, making them more effective (Zhang et al., 2018). However, one limitation is that more research is needed to fully understand the safety and effectiveness of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile in humans.
Direcciones Futuras
Future research on (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile could focus on optimizing its synthesis method to make it more efficient and cost-effective. Additionally, more research is needed to fully understand (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile's mechanism of action and its potential use in combination with other cancer treatments. Finally, clinical trials are needed to determine the safety and effectiveness of (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile in humans.
In conclusion, (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a synthetic compound with potential anti-cancer properties. Its ability to inhibit the activity of certain enzymes and sensitize cancer cells to chemotherapy drugs make it an interesting area of research. However, more research is needed to fully understand its safety and effectiveness in humans.
Métodos De Síntesis
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile can be synthesized through a multi-step process starting with the reaction of 2-methylbenzaldehyde with 2-nitrobenzoyl chloride to form 2-methyl-2'-nitrobenzophenone. This compound is then reacted with 2-aminophenylacetonitrile to form (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile (Zhang et al., 2018).
Aplicaciones Científicas De Investigación
(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has been found to have potential anti-cancer properties. Studies have shown that (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Zhang et al., 2018). (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells (Li et al., 2017). Additionally, (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective (Zhang et al., 2018).
Propiedades
IUPAC Name |
2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-11-5-4-6-12-15-17(21(10-9-18)16(11)12)20-14-8-3-2-7-13(14)19-15/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVWJZJJHVJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)
![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)
![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)


![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)

![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)